Cas no 68005-72-1 (L-Valine, N-[(4-chlorophenyl)sulfonyl]-)

L-Valine, N-[(4-chlorophenyl)sulfonyl]- structure
68005-72-1 structure
Product Name:L-Valine, N-[(4-chlorophenyl)sulfonyl]-
CAS No:68005-72-1
MF:C11H14ClNO4S
MW:291.75116109848
CID:393820
PubChem ID:737248
Update Time:2025-04-19

L-Valine, N-[(4-chlorophenyl)sulfonyl]- Chemical and Physical Properties

Names and Identifiers

    • L-Valine, N-[(4-chlorophenyl)sulfonyl]-
    • (2S)-2-(4-chlorobenzenesulfonamido)-3-methylbutanoicacid
    • (2S)-2-{[(4-CHLOROPHENYL)SULFONYL]AMINO}-3-METHYLBUTANOIC ACID
    • MFCD09749748
    • (2S)-2-(4-chlorobenzenesulfonamido)-3-methylbutanoic acid
    • N-(4-chlorobenzenesulfonyl)valine
    • SCHEMBL6978444
    • (2S)-2-[(4-chlorophenyl)sulfonylamino]-3-methylbutanoic acid
    • DTXSID30353213
    • Oprea1_290708
    • AKOS010371497
    • 68005-72-1
    • MDL: MFCD09749748
    • Inchi: 1S/C11H14ClNO4S/c1-7(2)10(11(14)15)13-18(16,17)9-5-3-8(12)4-6-9/h3-7,10,13H,1-2H3,(H,14,15)/t10-/m0/s1
    • InChI Key: VZOJAOITKGOGKF-JTQLQIEISA-N
    • SMILES: ClC1C=CC(=CC=1)S(N[C@H](C(=O)O)C(C)C)(=O)=O

Computed Properties

  • Exact Mass: 291.03332
  • Monoisotopic Mass: 291.0332068g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 5
  • Complexity: 382
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.5
  • Topological Polar Surface Area: 91.8Ų

Experimental Properties

  • PSA: 83.47

L-Valine, N-[(4-chlorophenyl)sulfonyl]- Related Literature

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